![molecular formula C19H11BrCl3NO4S B521102 3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)
3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide
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Overview
Description
BH3I-2 is a cell-permeable apoptosis inducer which specifically prevents BH3 domain-mediated interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family.
Scientific Research Applications
Antimicrobial Activity
- Sulfonamides containing a similar 5-chloro-2-hydroxybenzaldehyde scaffold have shown antimicrobial activity, particularly against Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains (Krátký et al., 2012).
Synthesis and Characterization
- Research on the synthesis of stilbene dyes involving similar chemical structures, like N-(chlorophenyl)-2-hydroxybenzamide, has been conducted, focusing on color determination and characterization (Grad et al., 2013).
- The synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives have been studied, which include similar compounds (Bi, 2015).
Antidiabetic Agents
- A study on benzamide derivatives, including compounds similar to 3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide, explored their potential as antidiabetic agents through synthesis, molecular docking, and dynamic simulation studies (Thakral et al., 2020).
Anticancer Applications
- Various substituted 2-hydroxy-N-(arylalkyl)benzamides, including similar compounds, were examined for their antiproliferative and cytotoxic activity against cancer cell lines (Imramovský et al., 2013).
- The study of niclosamide derivatives, structurally related to this compound, focused on their potential as anticancer agents, evaluating their cytotoxicity against various human cancer cells (Tang et al., 2017).
properties
Product Name |
3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide |
---|---|
Molecular Formula |
C19H11BrCl3NO4S |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H11BrCl3NO4S/c20-15-8-11(22)7-14(18(15)25)19(26)24-17-9-13(5-6-16(17)23)29(27,28)12-3-1-10(21)2-4-12/h1-9,25H,(H,24,26) |
InChI Key |
YOLBUKIMKCWMFK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)Br)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)Br)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BH3I2; BH3I 2; BH3I-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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